Methylpheophorbide-a-(hexyl-ether)
Description
Methylpheophorbide-a-(hexyl-ether) (CAS 149402-51-7), also known as Photochlor or Pyropheophorbide-α-hexyl-ether, is a semi-synthetic chlorophyll derivative optimized for photodynamic therapy (PDT). Its molecular formula is C₃₉H₄₈N₄O₄ (FW: 636.8), featuring a hexyl-ether modification at the C-3 position, which enhances lipophilicity and tumor-targeting capabilities . The compound exhibits strong absorption in the red spectrum (λmax: 660 nm), enabling deeper tissue penetration during light activation . Preclinical studies in tumor-bearing mice demonstrate its efficacy in PDT, with high singlet oxygen yield and selective accumulation in neoplastic tissues .
Properties
CAS No. |
128146-77-0 |
|---|---|
Molecular Formula |
C42H52N4O6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C42H52N4O6/c1-10-12-13-14-17-52-25(7)35-23(5)30-18-29-22(4)27(15-16-34(47)50-8)39(45-29)37-38(42(49)51-9)41(48)36-24(6)31(46-40(36)37)19-32-26(11-2)21(3)28(43-32)20-33(35)44-30/h18-20,22,25,27,38,45,48H,10-17H2,1-9H3/t22-,25?,27-,38+/m0/s1 |
InChI Key |
YSXJXWCZRCXKHU-RAECGGCMSA-N |
SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C([C@@H](C(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(C(C(=C6C(C(C(=C2)N6)C)CCC(=O)OC)C5=N4)C(=O)OC)O)C)C(=C3C)CC)C |
Synonyms |
methylpheophorbide-a-(hexyl-ether) MP-A-6E |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Photosensitizers
Structural and Photophysical Properties
Key Insights :
- Tissue Penetration : Methylpheophorbide-a-(hexyl-ether) and mTHPC absorb at longer wavelengths (>650 nm), outperforming Photofrin (630 nm) in treating deeper tumors .
- Lipophilicity : The hexyl-ether modification enhances cellular uptake compared to unmodified Pyropheophorbide-a or liposome-dependent Photofrin .
Pharmacokinetic and Efficacy Profiles
Methylpheophorbide-a-(hexyl-ether):
- Tumor Retention : Rapid accumulation in murine tumors, with peak efficacy observed within 24 hours post-administration .
- Vascular Retention : Similar to mTHPC, it exhibits prolonged vascular retention, enabling dual PDT efficacy peaks (early and late phases) .
Photofrin:
- Liposomal Formulations : Liposomal encapsulation improves tumor targeting but increases skin phototoxicity risks .
mTHPC (Temoporfin):
Preclinical and Clinical Outcomes
- Methylpheophorbide-a-(hexyl-ether: Achieved 80-90% tumor regression in canine oral squamous cell carcinoma models . Demonstrated lower skin phototoxicity than Photofrin in murine studies .
- Photofrin :
- mTHPC :
- Superior to Methylpheophorbide-a-(hexyl-ether) in head-and-neck cancers but requires precise light dosing to avoid necrosis .
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